22,23-Didehydro Selamectin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

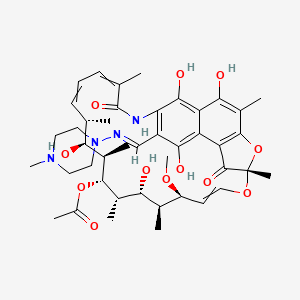

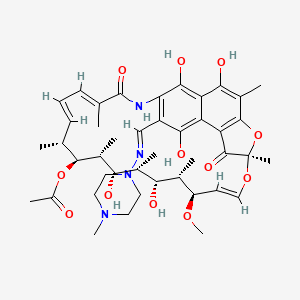

22,23-Didehydro Selamectin, also known as Avermectin A1a, is an impurity of Selamectin . Selamectin is a topical parasiticide and antihelminthic used on dogs and cats . The molecular formula of 22,23-Didehydro Selamectin is C43 H61 N O11 and it has a molecular weight of 767.94 .

Synthesis Analysis

The synthesis process of Selamectin, which 22,23-Didehydro Selamectin is an impurity of, has been described in patents . The process involves using doramectin as a starting material, and obtaining selamectin via hydrogenation, oxidation, oximation, and desugaring .Molecular Structure Analysis

The molecular formula of 22,23-Didehydro Selamectin is C43 H61 N O11 . This indicates that it contains 43 carbon atoms, 61 hydrogen atoms, 1 nitrogen atom, and 11 oxygen atoms.Physical And Chemical Properties Analysis

22,23-Didehydro Selamectin has a melting point of >184°C (dec.) and a predicted boiling point of 918.0±65.0 °C . It has a predicted density of 1.35±0.1 g/cm3 . It is slightly soluble in Chloroform, DMSO, and Methanol . It is a solid substance with a color ranging from white to light green .Safety and Hazards

22,23-Didehydro Selamectin is intended to be used only for scientific research and development and is not for use in humans or animals . In case of exposure, it is recommended to move to fresh air if inhaled, wash the affected area with soap and water if it comes in contact with skin, rinse eyes with plenty of water if it comes in contact with eyes, and seek medical attention if swallowed .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 22,23-Didehydro Selamectin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Selamectin", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Selamectin is reacted with sodium hydride in anhydrous acetone to form the corresponding sodium salt.", "Bromine is added to the reaction mixture to form the bromo derivative.", "The bromo derivative is reduced with sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is treated with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with methanol to form the methanesulfonate salt.", "The methanesulfonate salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with ethanol to form the ethanesulfonate salt.", "The ethanesulfonate salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with diethyl ether to form the diethyl ether solvate." ] } | |

Número CAS |

165108-09-8 |

Nombre del producto |

22,23-Didehydro Selamectin |

Fórmula molecular |

C₄₃H₆₁NO₁₁ |

Peso molecular |

767.94 |

Sinónimos |

25-Cyclohexyl-4’-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-5-(hydroxyimino)-avermectin A1a; Selamectin Impurity B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)

![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)